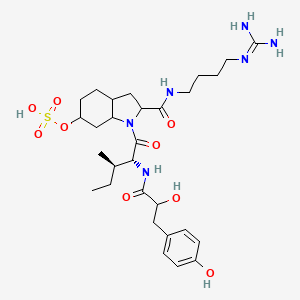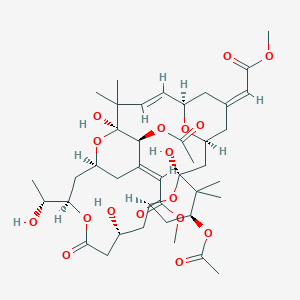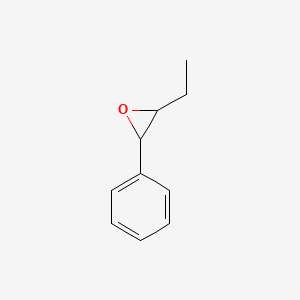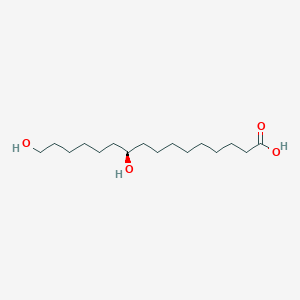
(R)-10,16-Dihydroxyhexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-10,16-Dihydroxyhexadecanoic acid is a natural product found in Salvia and Agave americana with data available.
Aplicaciones Científicas De Investigación
Cutin Monomer Synthesis and Fungal Activation
(R)-10,16-Dihydroxyhexadecanoic acid, a cutin monomer, has been synthesized asymmetrically. The stereoisomers of this acid show varying abilities to activate fungal pathogens like Colletotrichum trifolii, indicating its potential role in plant protection and pathogen interaction studies (Ahmed et al., 2003).
Material Synthesis for Aliphatic Polyesters
This compound has been used to synthesize monomers and oligomers that can be utilized as raw materials for creating bio-polyesters and other chemicals. This use leverages the physical properties, non-toxicity, and abundance of these compounds, making them a promising material for sustainable production (Arrieta-Báez et al., 2011).
Polymerization for Environmental Applications
The polymerization of this compound has been explored to create polyesters with varying physicochemical properties. These polymers, obtained from tomato cuticle monomers, demonstrate different solubility and structural characteristics, making them potential candidates for various environmental applications (Gómez-Patiño et al., 2015).
Oligomerization and Enzymatic Catalysis
The enzymatic oligomerization of this compound and its methyl ester has been studied, revealing the production of linear polyesters. This research contributes to understanding the enzymatic processes involved and the potential applications of these polyesters in various fields, including materials science (Gómez-Patiño et al., 2013).
Cutin Degradation and Structural Analysis
Studies on the degradation of cutin from various fruits have provided insights into its molecular architecture. By understanding the structure and components of cutin, like this compound, researchers can explore its potential applications in biopolymers and protective coatings (Tian et al., 2008).
Propiedades
Fórmula molecular |
C16H32O4 |
|---|---|
Peso molecular |
288.42 g/mol |
Nombre IUPAC |
(10R)-10,16-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)/t15-/m1/s1 |
Clave InChI |
VJZBXAQGWLMYMS-OAHLLOKOSA-N |
SMILES isomérico |
C(CCCCC(=O)O)CCC[C@H](CCCCCCO)O |
SMILES canónico |
C(CCCCC(=O)O)CCCC(CCCCCCO)O |
Sinónimos |
(R)-10,16-dihydroxyhexadecanoic acid (S)-10,16-dihydroxyhexadecanoic acid 10,16-DHHA 10,16-dihydroxyhexadecanoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



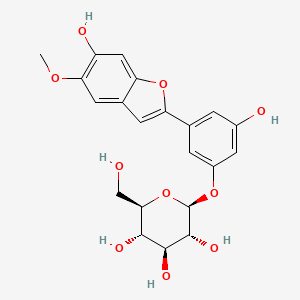
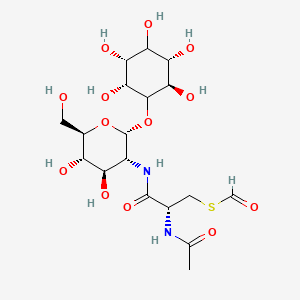
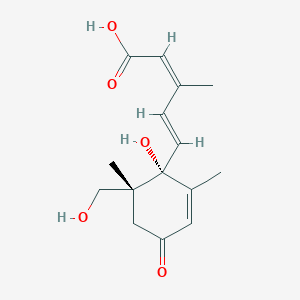
![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)
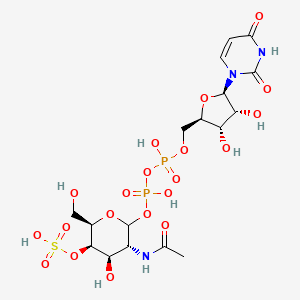
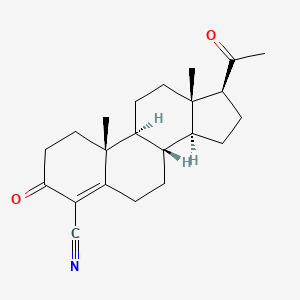
![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)
